Specific Scientific Field: Metabolic Engineering and Biotechnology
Summary of the Application: The compound is involved in the biosynthetic pathways of diols from renewable biomass in Escherichia coli . Diols have wide applications in many fields, such as clothing, biofuels, food, surfactant, and cosmetics .
Methods of Application or Experimental Procedures: The production of diols, including the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network, has been enhanced through metabolic-engineering strategies .
Results or Outcomes: The dynamic regulation by multiple control modules balances growth and production, directing carbon sources for diol production . The challenges in the diol-biosynthesis process remain, and potential methods to improve the diol-producing ability of the host are suggested .
Specific Scientific Field: Pharmacology and Microbiology
Summary of the Application: The compound exhibits strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .
Methods of Application or Experimental Procedures: The compound was isolated from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .
Results or Outcomes: The compound has a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: The compound “SL-1” has been used as a colorimetric chemosensor for the detection of multiple metal ions .
Methods of Application or Experimental Procedures: The sensing ability of the compound towards various metal ions was investigated using the UV-Visible spectra monitoring method in a mixture of H2O and dimethylformamide (DMF) solvent .
Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69-288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .
Specific Scientific Field: Pharmacology
Methods of Application or Experimental Procedures: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes: Among all tested compounds, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Specific Scientific Field: Agricultural Chemistry
Methods of Application or Experimental Procedures: The compound was obtained using bioassay-guided fractionation . The antibacterial activity was tested against various plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .
Results or Outcomes: The compound exhibited a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Specific Scientific Field: Environmental Science
Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69–288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .
4-(2-Nitrovinyl)benzene-1,2-diol is an organic compound with the molecular formula C₈H₇NO₄. It features a benzene ring substituted with a nitrovinyl group and two hydroxyl groups located at the ortho positions. This compound is derived from catechol and exhibits unique properties due to its functional groups, making it relevant in various scientific fields, including organic chemistry and medicinal research.
Research into the biological activity of 4-(2-nitrovinyl)benzene-1,2-diol indicates potential interactions with various biomolecules. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl groups can engage in hydrogen bonding with proteins. This suggests possible applications in drug development and therapeutic research .
The synthesis of 4-(2-nitrovinyl)benzene-1,2-diol typically involves two main steps:
In industrial settings, these processes are scaled up using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high yields and purity .
4-(2-Nitrovinyl)benzene-1,2-diol has diverse applications:
Studies on the interactions of 4-(2-nitrovinyl)benzene-1,2-diol with biological systems have revealed its potential as a ligand for various enzymes and receptors. Its unique structure allows it to form stable complexes that could influence biochemical pathways. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with 4-(2-nitrovinyl)benzene-1,2-diol:
Compound Name | Structural Features | Uniqueness |
---|---|---|
Catechol | 1,2-Dihydroxybenzene; lacks nitrovinyl group | No nitro or vinyl substituents |
4-Nitrocatechol | 1,2-Dihydroxy-4-nitrobenzene; lacks vinyl group | Contains nitro but no vinyl functionality |
4-Vinylcatechol | 1,2-Dihydroxy-4-vinylbenzene; lacks nitro group | Contains vinyl but no nitro functionality |
The uniqueness of 4-(2-nitrovinyl)benzene-1,2-diol lies in its combination of both nitro and vinyl groups on a catechol structure. This dual functionality imparts distinct chemical reactivity and potential biological activity that sets it apart from its analogs .
The classical approach to synthesizing 4-(2-nitrovinyl)benzene-1,2-diol revolves around the Henry reaction (nitroaldol reaction), which couples nitroalkanes with carbonyl compounds. For this molecule, the reaction typically involves catechol derivatives and nitroethylene equivalents. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) can undergo condensation with nitromethane in the presence of a base such as sodium hydroxide to form the nitrovinyl moiety [3]. The mechanism proceeds via deprotonation of nitromethane to generate a nitronate ion, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the nitrovinyl group.
A modified route employs 1,2-dihydroxybenzene (catechol) as the starting material. Nitration of catechol using nitric acid in acetic anhydride introduces a nitro group at the 4-position, followed by vinylation via a Knoevenagel condensation with nitroethane [5]. This method, however, often results in mixtures of (E)- and (Z)-isomers, necessitating chromatographic separation. Yields for conventional methods typically range from 60% to 75%, with purity >90% achievable via silica gel chromatography [3].
Recent work has demonstrated the efficacy of electrochemical oxidation in nitroalkene synthesis. The Saegusa–Ito oxidation, adapted for nitroalkanes, involves sequential electrochemical α-iodination and photochemical elimination [7]. In a divided cell, nitropropane is oxidized at the anode in the presence of iodide ions, forming α-iodo nitroalkane intermediates. Subsequent UV irradiation induces β-elimination of hydrogen iodide, yielding the nitrovinyl product. This method achieves 82% yield with >99% (E)-selectivity, avoiding stoichiometric oxidants and enabling room-temperature conditions [7].
Reactions at the air-water interface in microdroplets enhance reaction kinetics and selectivity. For 4-(2-nitrovinyl)benzene-1,2-diol, catechol and nitroethylene precursors are nebulized into micron-sized droplets, where high surface-to-volume ratios promote rapid nitrovinyl group formation. Studies show a 40% reduction in reaction time compared to bulk-phase synthesis, with yields up to 68% [5]. The confined environment minimizes side reactions, such as over-nitration or polymerization.
Catalyst-free syntheses leverage high-pressure or microwave-assisted conditions. Heating catechol and nitroethane in a sealed vessel at 120°C for 12 hours produces the target compound in 55% yield [3]. Microwave irradiation (150°C, 30 minutes) improves efficiency to 70%, as localized superheating accelerates the Knoevenagel condensation [5]. These methods eliminate metal catalysts, simplifying purification and reducing costs.
The (E)-isomer predominates in most synthetic routes due to thermodynamic stability. To enhance stereocontrol, microwave-assisted conditions with polar solvents (e.g., DMF) favor the (E)-configuration by stabilizing the transition state through dipole interactions [5]. Asymmetric Henry reactions using chiral ligands, such as (R)-BINOL-phosphoric acid, achieve enantiomeric excesses >90%, though applications to 4-(2-nitrovinyl)benzene-1,2-diol remain exploratory [3].
Scaling nitrovinyl syntheses poses challenges in heat management and purification. Continuous flow reactors address exothermic risks by enabling precise temperature control. A two-stage system—nitroaldol reaction followed by inline scavenging of base residues—achieves 85% yield at kilogram scale [7]. Membrane-based separation technologies, such as nanofiltration, effectively remove unreacted catechol and nitroethane, reducing solvent use by 60% compared to batch processes [5].
Method | Conditions | Yield (%) | (E)-Selectivity (%) | Energy Input (kW·h/mol) |
---|---|---|---|---|
Conventional Henry | NaOH, ethanol, reflux, 8 h | 70 | 85 | 12.5 |
Electrochemical | I₂, 1.5 V, RT, 4 h | 82 | >99 | 8.2 |
Microdroplet | Aqueous, 25°C, 1 h | 68 | 92 | 3.1 |
Catalyst-Free Microwave | 150°C, 30 min | 70 | 88 | 9.8 |
Electrochemical methods outperform others in yield and selectivity, while microdroplet synthesis excels in energy efficiency. Conventional routes remain viable for small-scale production due to lower infrastructure requirements [3] [5] [7].